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Compound of Interest

Compound Name: 2-chloro-N-ethylpropanamide

CAS No.: 67791-81-5

Cat. No.: B1593629 Get Quote

Part 1: Executive Summary & Safety Directive
Scope and Utility
This application note details the controlled synthesis of 2-chloro-N-ethylpropanamide (CAS:

67791-81-5), a functionalized aliphatic amide. This compound serves as a versatile

electrophilic building block in the synthesis of heterocyclic scaffolds, agrochemicals, and

pharmaceutical intermediates. Its

-chloro moiety renders it highly reactive towards nucleophilic substitution, making it a critical
intermediate for generating complex secondary amines and peptidomimetic structures.

Operational Safety (Critical)
WARNING: This protocol involves the use of 2-chloropropionyl chloride and ethylamine.

2-Chloropropionyl chloride is a lachrymator and highly corrosive. It reacts violently with water

to release hydrogen chloride (HCl) gas.[1]

Ethylamine is a volatile, flammable, and toxic amine.

Engineering Controls: All operations must be performed within a certified chemical fume

hood maintaining a face velocity of at least 100 fpm.
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PPE: Nitrile gloves (double-gloved recommended for acid chlorides), chemical splash

goggles, and a flame-resistant lab coat are mandatory.

Part 2: Technical Narrative & Methodology
Mechanistic Rationale
The synthesis utilizes a Nucleophilic Acyl Substitution pathway.[1] The choice of the acid

chloride route over direct carboxylic acid coupling (using DCC/EDC) is driven by atom economy

and reaction kinetics.

Activation: The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic due to the

inductive effect of both the chlorine atom and the oxygen.

Nucleophilic Attack: The lone pair on the nitrogen of ethylamine attacks the carbonyl carbon,

forming a tetrahedral intermediate.

Elimination: The reformation of the carbonyl double bond expels the chloride ion (a good

leaving group).

Acid Scavenging: The reaction generates HCl.[1] An auxiliary base, Triethylamine (TEA), is

employed to sequester the acid as triethylamine hydrochloride, preventing the protonation of

the nucleophilic amine and driving the equilibrium forward.

Experimental Protocol: Anhydrous Acylation
Reagents & Materials
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Reagent Role Equiv. MW ( g/mol )
Quantity
(Example)

2-

Chloropropionyl

Chloride

Electrophile 1.0 126.97
12.7 g (100

mmol)

Ethylamine

(2.0M in THF)
Nucleophile 1.05 45.08 52.5 mL

Triethylamine

(TEA)

Base

(Scavenger)
1.2 101.19 16.7 mL

Dichloromethane

(DCM)
Solvent N/A 84.93 150 mL

Step-by-Step Methodology
Step 1: System Preparation

Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar

and an addition funnel.

Purge the system with dry nitrogen (

) to remove atmospheric moisture.

Charge the flask with Ethylamine (2.0M in THF) and Triethylamine.

Dilute with DCM (100 mL) and cool the mixture to 0°C using an ice/water bath. Rationale:

Low temperature suppresses side reactions and controls the exotherm.

Step 2: Controlled Addition

Dilute 2-Chloropropionyl chloride in remaining DCM (50 mL) in the addition funnel.

Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.

Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately. Ensure

vigorous stirring to maintain homogeneity.
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Step 3: Reaction Maintenance

Once addition is complete, allow the reaction to warm to room temperature (20–25°C)

naturally.

Stir for 3–4 hours.

Validation: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of

the acid chloride (visualized by stain) indicates completion.

Step 4: Work-up and Isolation

Quench the reaction by adding cold water (100 mL).

Transfer to a separatory funnel. Separate the organic layer.[2]

Wash the organic phase sequentially with:

1M HCl (50 mL) – Removes unreacted amine/TEA.

Sat.

(50 mL) – Neutralizes residual acid.

Brine (50 mL) – Dries the organic layer.

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 5: Purification

If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 10-

30% EtOAc in Hexanes).

Target Yield: 85–92% (Colorless to pale yellow oil/low-melting solid).

Part 3: Visualization & Data
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Process Workflow Diagram
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Caption: Figure 1. Synthesis workflow for 2-chloro-N-ethylpropanamide via Schotten-

Baumann conditions.

Physicochemical Characterization Data
Property Value Source/Method

Molecular Formula Calculated

Molecular Weight 135.59 g/mol Calculated

Appearance
Colorless oil / Low melting

solid
Experimental Observation

Boiling Point ~239°C (Predicted) ChemicalBook [1]

Solubility Soluble in DCM, EtOAc, MeOH Experimental

IR Spectrum
Amide C=O stretch (~1650

cm⁻¹)
Spectral Database

1H NMR (CDCl3)
1.15 (t, 3H), 1.70 (d, 3H), 3.30

(m, 2H), 4.40 (q, 1H), 6.50 (bs,

1H)

Predicted/Literature

Consensus
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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